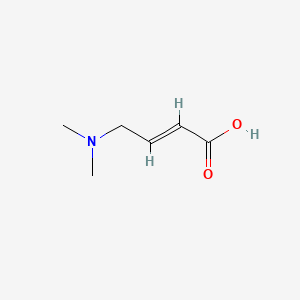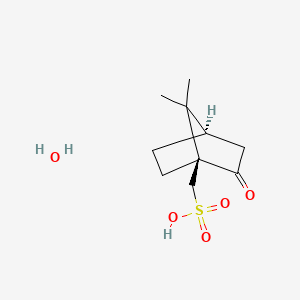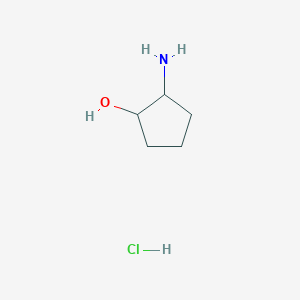
2-Aminocyclopentanol hydrochloride
Vue d'ensemble
Description
2-Aminocyclopentanol hydrochloride is an organic compound with the chemical formula C₅H₁₁NO·HCl . It belongs to the class of aminocyclanols . The compound exists in both d,l-cis and d,l-trans forms, which have been successfully synthesized . Notably, the trans-form can be produced on a large scale via a carbamate addition protocol .
Synthesis Analysis
The synthesis of This compound involves the preparation of its various stereoisomers. Researchers have explored both the cis and trans forms, with the latter being more amenable to scalable production .
Molecular Structure Analysis
The molecular structure of This compound consists of a cyclopentane ring with an amino group (NH₂) and a hydroxyl group (OH) attached. The hydrochloride moiety (HCl) contributes to its water solubility and stability .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
2-Aminocyclopentanol hydrochloride derivatives have been synthesized and studied for their pharmacological properties. Notably, N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, a class of these derivatives, showed significant antiarrhythmic activity in models of calcium chloride and aconitin arrhythmia (Avdyunina et al., 2019).
Antiviral Activity
The hydrochlorides of alicyclic mono- and diamines, including derivatives of 2-aminocyclopentanol, have exhibited notable antiviral properties. Compounds like midantane and remantadine have found wide application in medicine due to their effectiveness against viruses (Novakov et al., 1987).
Mimics for Sugar Hydrolysis
2-Aminocyclopentanols have been synthesized as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were used to study the inhibition of α- and β-galactosidases, although they showed no anomer selectivity in this process (Bøjstrup & Lundt, 2005).
Role in Antiviral Research
1-Adamantanamine hydrochloride, a related compound, has been researched for its effects in inhibiting the multiplication of influenza A viruses in various settings, including cell cultures and organ cultures. Studies also investigated its prophylactic effect in family environments during influenza epidemics (Galbraith et al., 1969).
Safety and Hazards
Propriétés
IUPAC Name |
2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31889-37-9 | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)
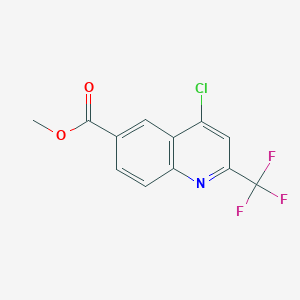
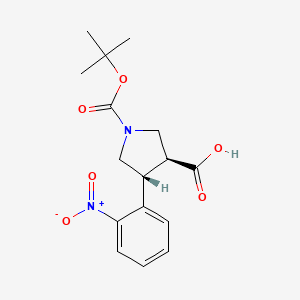
![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)


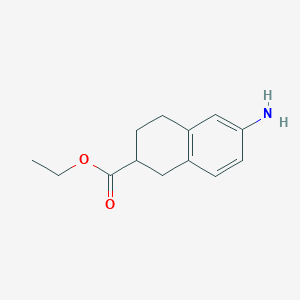
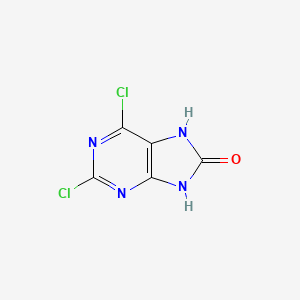
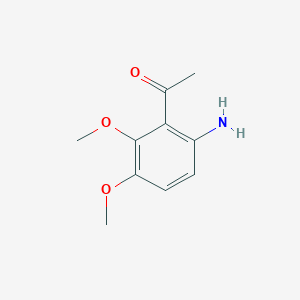
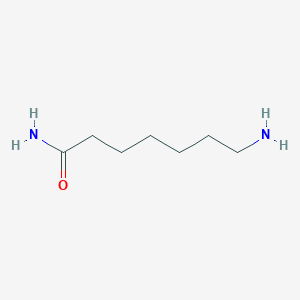
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
